molecular formula C5H3ClNNaO2S B13110025 Sodium 2-chloropyridine-4-sulfinate

Sodium 2-chloropyridine-4-sulfinate

Cat. No.: B13110025
M. Wt: 199.59 g/mol
InChI Key: JCJOFWDRPXFHMZ-UHFFFAOYSA-M
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Description

Sodium 2-chloropyridine-4-sulfinate is an organosulfur compound that features a sulfinic acid salt group attached to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-chloropyridine-4-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced reactors and automation can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloropyridine-4-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sodium 2-chloropyridine-4-sulfonate.

    Reduction: 2-chloropyridine-4-sulfide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-chloropyridine-4-sulfinate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 2-chloropyridine-4-sulfinate involves its reactivity with various biological and chemical targets. The sulfinic acid group can interact with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. Additionally, the chloropyridine ring can participate in various binding interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

    Sodium 2-chloropyridine-4-sulfonate: An oxidized form of the sulfinate.

    2-chloropyridine-4-sulfide: A reduced form of the sulfinate.

    Sodium 2-chloropyridine-4-sulfonamide: A related compound with an amide group.

Uniqueness: Sodium 2-chloropyridine-4-sulfinate is unique due to its balanced reactivity, allowing it to participate in both oxidation and reduction reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

Molecular Formula

C5H3ClNNaO2S

Molecular Weight

199.59 g/mol

IUPAC Name

sodium;2-chloropyridine-4-sulfinate

InChI

InChI=1S/C5H4ClNO2S.Na/c6-5-3-4(10(8)9)1-2-7-5;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

JCJOFWDRPXFHMZ-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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